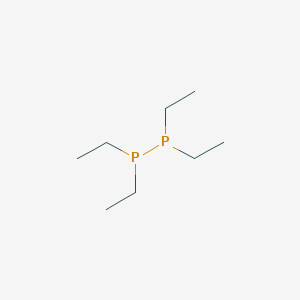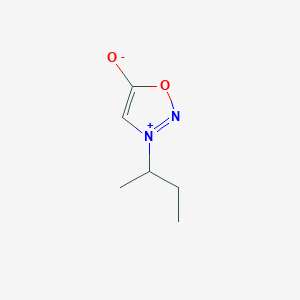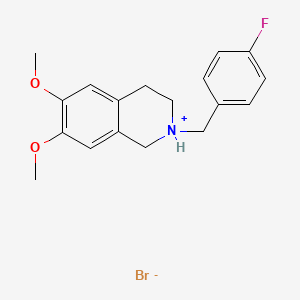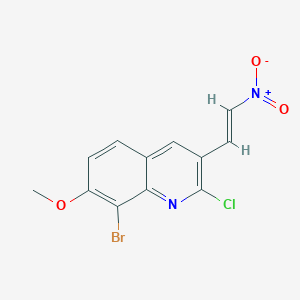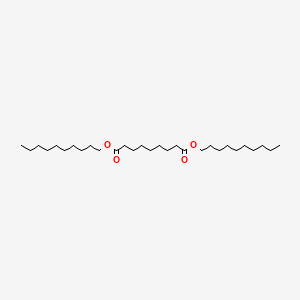
Nonanedioic acid, didecyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Didecyl nonanedioate, also known as didecyl azelate, is a chemical compound with the molecular formula C29H56O4. It is an ester derived from nonanedioic acid (azelaic acid) and decanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Didecyl nonanedioate can be synthesized through the esterification of nonanedioic acid with decanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of didecyl nonanedioate involves the continuous esterification of nonanedioic acid with decanol in the presence of a suitable catalyst. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the pure ester .
Analyse Des Réactions Chimiques
Types of Reactions: Didecyl nonanedioate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis of the ester in the presence of water and an acid or base catalyst results in the formation of nonanedioic acid and decanol. Transesterification reactions involve the exchange of the ester group with another alcohol, leading to the formation of different esters .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, acid or base catalysts.
Major Products Formed:
Hydrolysis: Nonanedioic acid and decanol.
Transesterification: Various esters depending on the alcohol used.
Applications De Recherche Scientifique
Didecyl nonanedioate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: Investigated for its potential use in biological systems as a biodegradable ester.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Mécanisme D'action
The mechanism of action of didecyl nonanedioate involves its interaction with various molecular targets depending on its application. In drug delivery systems, it acts as a carrier molecule, facilitating the transport of active pharmaceutical ingredients across biological membranes. In industrial applications, its lubricating properties are attributed to its ability to form a thin, stable film on surfaces, reducing friction and wear .
Comparaison Avec Des Composés Similaires
- Diethyl azelate (Nonanedioic acid diethyl ester)
- Dimethyl azelate (Nonanedioic acid dimethyl ester)
- Dioctyl azelate (Nonanedioic acid dioctyl ester)
Comparison: Didecyl nonanedioate is unique among its similar compounds due to its longer alkyl chain, which imparts superior lubricating properties and chemical stability. This makes it particularly suitable for applications requiring high-performance lubricants and plasticizers .
Propriétés
Numéro CAS |
2131-27-3 |
|---|---|
Formule moléculaire |
C29H56O4 |
Poids moléculaire |
468.8 g/mol |
Nom IUPAC |
didecyl nonanedioate |
InChI |
InChI=1S/C29H56O4/c1-3-5-7-9-11-13-18-22-26-32-28(30)24-20-16-15-17-21-25-29(31)33-27-23-19-14-12-10-8-6-4-2/h3-27H2,1-2H3 |
Clé InChI |
WMDDQWGAOSOSAB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC(=O)CCCCCCCC(=O)OCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


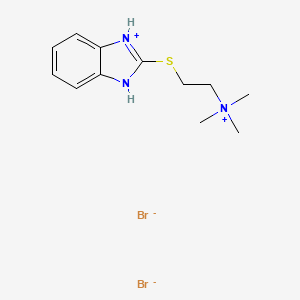
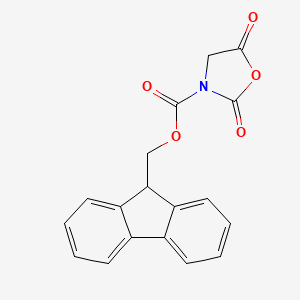
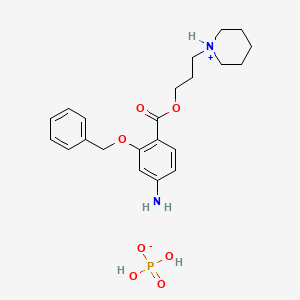
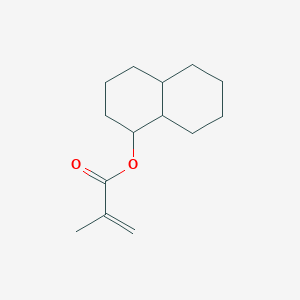
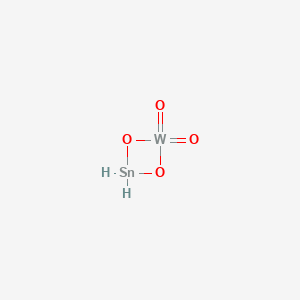
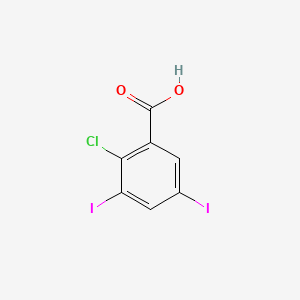
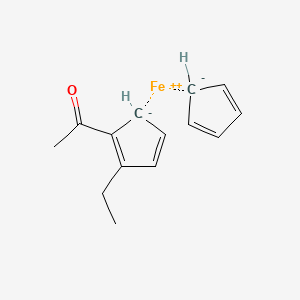
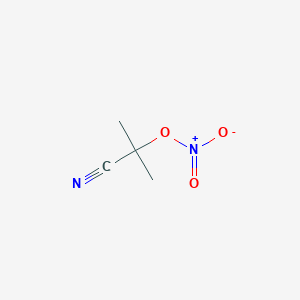
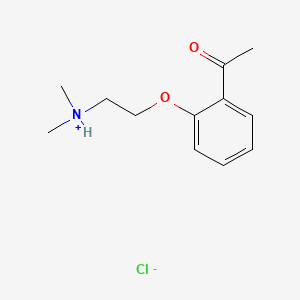
![6-[[4,6-Bis(2,2-dihydroxyethyl)-1,3,5-triazin-2-yl]amino]hexanoic acid](/img/structure/B13738287.png)
